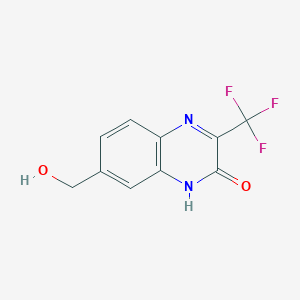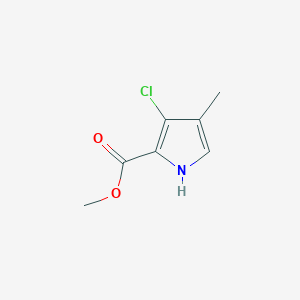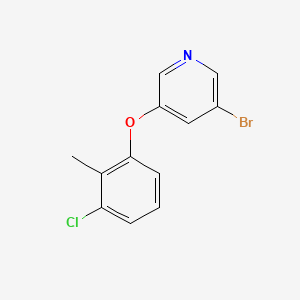
3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine is a chemical compound with the molecular formula C12H9BrClNO and a molecular weight of 298.56 g/mol . It is characterized by the presence of a bromine atom at the 3-position and a 3-chloro-2-methylphenoxy group at the 5-position of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine typically involves the reaction of 3-bromo-5-hydroxypyridine with 3-chloro-2-methylphenol in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-5-(3-chloro-2-methylphenoxy)pyridine is unique due to the presence of both bromine and 3-chloro-2-methylphenoxy groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9BrClNO |
|---|---|
Molecular Weight |
298.56 g/mol |
IUPAC Name |
3-bromo-5-(3-chloro-2-methylphenoxy)pyridine |
InChI |
InChI=1S/C12H9BrClNO/c1-8-11(14)3-2-4-12(8)16-10-5-9(13)6-15-7-10/h2-7H,1H3 |
InChI Key |
ZOUAHCXDHKRFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



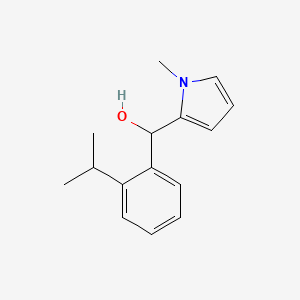
![(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one](/img/structure/B13915693.png)
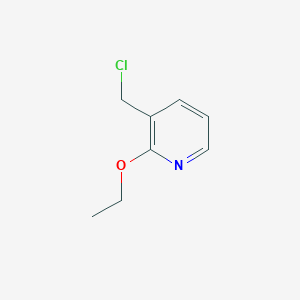
![6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine](/img/structure/B13915715.png)
![Methyl 2-(4-chlorophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B13915722.png)
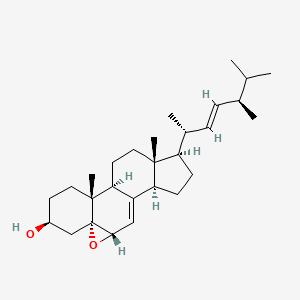
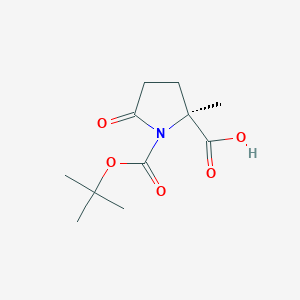
![Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B13915741.png)
